
5-(4-Bromophenyl)-4,6-dichloropyrimidine
Overview
Description
5-(4-Bromophenyl)-4,6-dichloropyrimidine, also known as 4,6-dichloro-5-(4-bromophenyl)pyrimidine, is an organic compound with a wide range of applications in synthetic chemistry. It is a member of the pyrimidine family and is a versatile intermediate for the synthesis of a variety of compounds. It has been used in the synthesis of a number of biologically active molecules and can be used in the preparation of dyes, pharmaceuticals, and agrochemicals. This compound has been studied extensively for its potential applications in scientific research, and its mechanism of action and biochemical and physiological effects are now well understood.
Scientific Research Applications
Intermediate in Synthesis of Pyrimidines : It serves as a crucial intermediate in synthesizing various pyrimidines, dimethyl2-(4-bromophenyl) malonate, and 5-(4-bromophenyl) pyrimidine-4,6-diol, which have wide applications in pharmaceutical and chemical fields (Hou et al., 2016).
Suzuki–Miyaura Reactions : The compound is used in Suzuki cross-coupling reactions with various aryl/heteroaryl boronic acids to yield novel pyrimidine analogs. This process is enhanced through optimization techniques and computational studies, which analyze the reactivity and structural aspects of the synthesized compounds (Malik et al., 2020).
Antiviral Activity : Derivatives of 5-(4-bromophenyl)-4,6-dichloropyrimidine, specifically 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have shown antiviral activity against retroviruses in cell culture, indicating their potential in developing antiretroviral drugs (Hocková et al., 2003).
'Green' Synthesis : An improved route for synthesizing 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones and 4,6-dichloropyrimidines, including this compound, is reported. This method uses less toxic reactants and is considered more environmentally friendly (Opitz et al., 2015).
Synthesis of Azo Compounds : The compound is used in the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, demonstrating its utility in the development of new chemical entities (Nikpour et al., 2012).
Synthesis of Fluorescent Labels for Oligonucleotides : It has been utilized in the synthesis of fluorescent labels for oligonucleotides, contributing to advancements in DNA sequencing and other molecular biology applications (Holletz et al., 1993).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It can be inferred from related compounds that they may interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds have been shown to affect various cellular components negatively, leading to changes in the levels of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
Result of Action
Related compounds have been shown to have significant effects on the activity of acetylcholinesterase (ache), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Properties
IUPAC Name |
5-(4-bromophenyl)-4,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEFLZORZXLIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599422 | |
| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146533-41-7 | |
| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146533-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)-4,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(4-Bromophenyl)-4,6-dichloropyrimidine useful in pharmaceutical synthesis?
A: this compound serves as a versatile starting material for synthesizing various pyrimidine analogs, particularly through the Suzuki cross-coupling reaction. [] This reaction allows for the introduction of diverse aryl or heteroaryl groups at the 5-position of the pyrimidine ring, enabling the creation of libraries of compounds with potentially enhanced pharmaceutical properties.
Q2: Can you elaborate on the Suzuki cross-coupling reaction involving this compound and its optimization?
A: Researchers successfully employed the Suzuki cross-coupling reaction to arylate this compound with various aryl/heteroaryl boronic acids. [] The reaction utilized a commercially available palladium catalyst, Pd(PPh3)4, to facilitate the coupling process. Optimization studies revealed that using 5 mol% of the palladium catalyst alongside K3PO4 as a base and 1,4-Dioxane as a solvent led to good yields of the desired pyrimidine analogs. Notably, the reaction proceeded more efficiently with electron-rich boronic acids, resulting in higher product yields.
Q3: Besides its use in Suzuki coupling, are there other synthetic applications for this compound?
A: Yes, this compound is also a key intermediate in the synthesis of macitentan, an endothelin receptor antagonist. [] A new preparation method for a macitentan intermediate, N-(5-(4-bromophenyl)-6-chloro-4-pyrimidyl)-N'-propylsulfamide, utilizes this compound as a starting material. [] This method employs a metal alkoxide in dimethyl sulfoxide to facilitate the reaction and offers advantages such as a simplified process, improved production efficiency, and reduced solvent use compared to previous methods. []
Q4: Have any computational studies been conducted on compounds derived from this compound?
A: Yes, Density Functional Theory (DFT) calculations were employed to analyze the reactivity descriptors and electronic and structural relationships of novel pyrimidine analogs synthesized via Suzuki cross-coupling using this compound. [] These calculations provided insights into the relative reactivity and stability of the synthesized compounds, aiding in understanding their potential behavior in biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


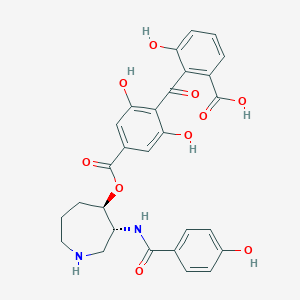
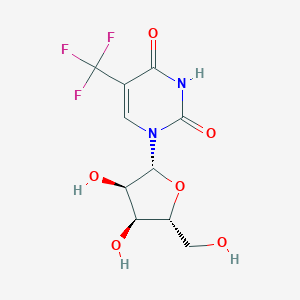
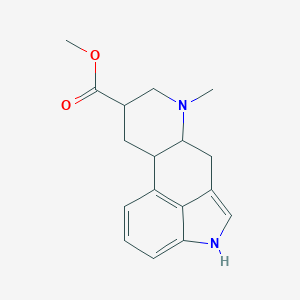



![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)

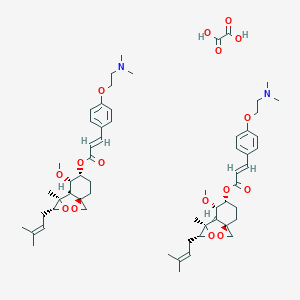

![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
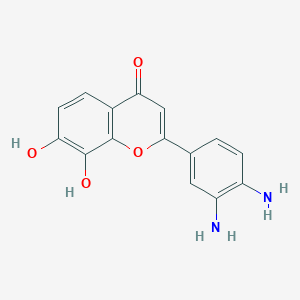
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)

